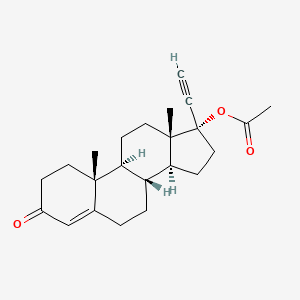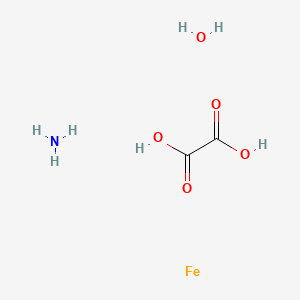![molecular formula C34H52N3O3P B12347552 1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea](/img/structure/B12347552.png)
1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosan-13-ylamino)cyclohexyl]urea is a complex organic compound with a unique structure that includes a phosphapentacyclo framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea typically involves multiple steps, including the formation of the phosphapentacyclo framework and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
- (3R,4R)-1-Benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione
Uniqueness: 1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea is unique due to its specific structural features and the presence of the phosphapentacyclo framework. This structural complexity may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C34H52N3O3P |
|---|---|
分子量 |
581.8 g/mol |
IUPAC名 |
1-benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea |
InChI |
InChI=1S/C34H52N3O3P/c38-34(35-22-23-10-2-1-3-11-23)36-28-16-8-9-17-29(28)37-41-39-30-20-18-24-12-4-6-14-26(24)32(30)33-27-15-7-5-13-25(27)19-21-31(33)40-41/h1-3,10-11,24-33,37H,4-9,12-22H2,(H2,35,36,38) |
InChIキー |
QZCQOVUONUKTPC-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)NC6CCCCC6NC(=O)NCC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



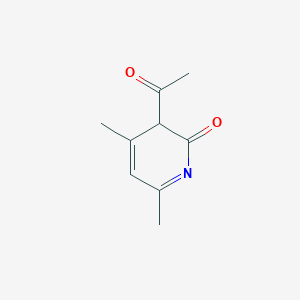
![6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347484.png)

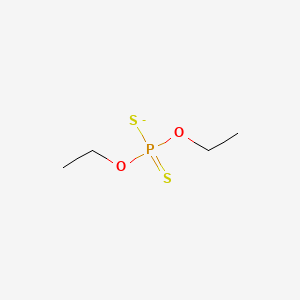
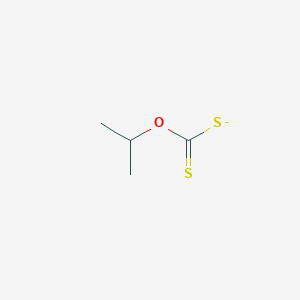
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12347517.png)

![1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12347537.png)
